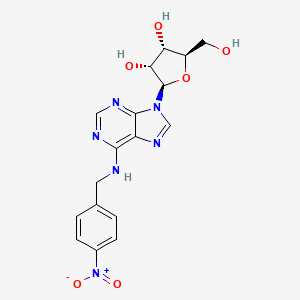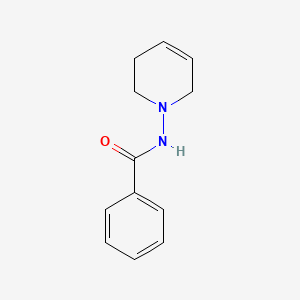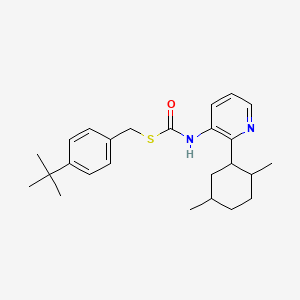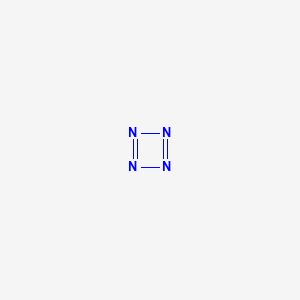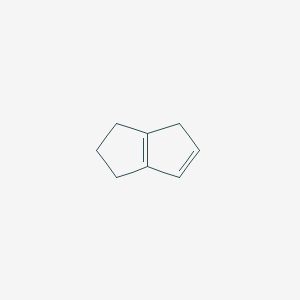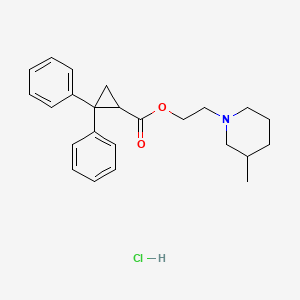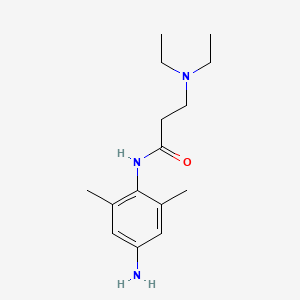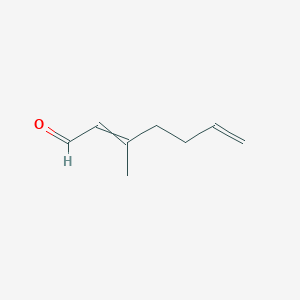
cis-2-Butyl-5-methyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-2-Butyl-5-methyl-1,3-dioxane: is an organic compound with the molecular formula C₉H₁₈O₂ It is a stereoisomer of 1,3-dioxane, characterized by the presence of a butyl group and a methyl group attached to the dioxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Butyl-5-methyl-1,3-dioxane typically involves the cyclization of appropriate diols or the acetalization of aldehydes. One common method is the reaction of 2-butyl-1,3-propanediol with formaldehyde under acidic conditions to form the dioxane ring. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: cis-2-Butyl-5-methyl-1,3-dioxane can undergo oxidation reactions to form corresponding dioxane derivatives with hydroxyl or carbonyl groups.
Reduction: Reduction of this compound can lead to the formation of diols or other reduced forms.
Substitution: The compound can participate in substitution reactions where the butyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed:
- Oxidation products may include hydroxylated or carbonylated dioxanes.
- Reduction products may include diols.
- Substitution reactions can yield halogenated dioxanes or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: cis-2-Butyl-5-methyl-1,3-dioxane is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate in the preparation of more complex molecules.
Biology and Medicine: Research has explored the potential of this compound in drug design and development. Its ability to form stable complexes with various biological molecules makes it a candidate for pharmaceutical applications.
Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of cis-2-Butyl-5-methyl-1,3-dioxane involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and molecular targets depend on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
trans-2-Butyl-5-methyl-1,3-dioxane: A stereoisomer with different spatial arrangement.
cis-2-tert-Butyl-5-methyl-1,3-dioxane: Similar structure with a tert-butyl group instead of a butyl group.
cis-5-Hydroxy-2-methyl-1,3-dioxane: Contains a hydroxyl group instead of a butyl group.
Uniqueness: cis-2-Butyl-5-methyl-1,3-dioxane is unique due to its specific stereochemistry and the presence of both butyl and methyl groups. This combination of features imparts distinct chemical and physical properties, making it suitable for specialized applications in synthesis and industry.
Eigenschaften
CAS-Nummer |
41824-29-7 |
|---|---|
Molekularformel |
C9H18O2 |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
2-butyl-5-methyl-1,3-dioxane |
InChI |
InChI=1S/C9H18O2/c1-3-4-5-9-10-6-8(2)7-11-9/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
SJRRYRAMBIACCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1OCC(CO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Prop-2-en-1-yl)amino]phenol](/img/structure/B14668292.png)
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,4'-imidazolidine]](/img/structure/B14668294.png)
